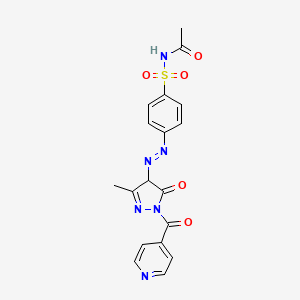![molecular formula C26H34N2O9 B12302959 (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;2,3,4,5-tetrahydroxy-6-oxohexanoic acid](/img/structure/B12302959.png)
(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;2,3,4,5-tetrahydroxy-6-oxohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5-Etenil-1-azabiciclo[2.2.2]octan-2-il)-(6-metoxquinolin-4-il)metanol; ácido 2,3,4,5-tetrahidroxi-6-oxohexanoico es una molécula orgánica compleja que combina una estructura bicíclica con una porción de quinolina y un derivado del ácido hexanoico
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de (5-Etenil-1-azabiciclo[2.2.2]octan-2-il)-(6-metoxquinolin-4-il)metanol típicamente implica múltiples pasos, comenzando con precursores fácilmente disponibles. Un enfoque común es sintetizar primero el derivado de quinolina y luego acoplarlo a la estructura bicíclica. Las condiciones de reacción a menudo implican el uso de bases fuertes, solventes como diclorometano o etanol, y catalizadores como complejos de paladio o cobre .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso podría incluir reactores de flujo continuo y sistemas automatizados para controlar la temperatura, la presión y el tiempo de reacción con precisión .
Análisis De Reacciones Químicas
Tipos de Reacciones
(5-Etenil-1-azabiciclo[2.2.2]octan-2-il)-(6-metoxquinolin-4-il)metanol: experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como hidruro de litio y aluminio o borohidruro de sodio pueden convertir las cetonas o aldehídos presentes en la molécula a alcoholes.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio, trióxido de cromo
Agentes Reductores: Hidruro de litio y aluminio, borohidruro de sodio
Solventes: Diclorometano, etanol, agua
Catalizadores: Complejos de paladio, cobre
Productos Principales Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados o reducidos del compuesto original, que pueden ser funcionalizados adicionalmente para aplicaciones específicas .
Aplicaciones Científicas De Investigación
(5-Etenil-1-azabiciclo[2.2.2]octan-2-il)-(6-metoxquinolin-4-il)metanol: tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar los mecanismos de reacción.
Biología: Investigado por su potencial como sonda bioquímica para estudiar interacciones enzimáticas y procesos celulares.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y como catalizador en varios procesos químicos.
Mecanismo De Acción
El mecanismo por el cual (5-Etenil-1-azabiciclo[2.2.2]octan-2-il)-(6-metoxquinolin-4-il)metanol ejerce sus efectos implica interacciones con dianas moleculares específicas. La porción de quinolina puede intercalarse con el ADN, interrumpiendo los procesos de replicación y transcripción. La estructura bicíclica puede interactuar con las enzimas, inhibiendo su actividad y afectando las vías metabólicas .
Comparación Con Compuestos Similares
Compuestos Similares
Cinchonina: Comparte la porción de quinolina y tiene actividades biológicas similares.
Quinidina: Otro derivado de la quinolina con aplicaciones terapéuticas.
Quinina: Conocido por sus propiedades antimaláricas y similitud estructural con el compuesto en cuestión.
Singularidad
(5-Etenil-1-azabiciclo[2.2.2]octan-2-il)-(6-metoxquinolin-4-il)metanol: es único debido a su combinación de una estructura bicíclica con una porción de quinolina, lo que le confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C26H34N2O9 |
|---|---|
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;2,3,4,5-tetrahydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C20H24N2O2.C6H10O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1-5,8-11H,(H,12,13) |
Clave InChI |
KUTGSSTVCUKONV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(=O)C(C(C(C(C(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12302883.png)


![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione](/img/structure/B12302902.png)

![4-(Hydroxymethyl)-1-(3-methylbut-2-enyl)-3,7-dioxatricyclo[4.2.0.02,4]octan-8-one](/img/structure/B12302913.png)
![5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B12302923.png)
![1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone](/img/structure/B12302925.png)

![1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone](/img/structure/B12302932.png)

![rac-3-((3R,4R)-4-amino-1-benzylpyrrolidin-3-yl)-N-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propanamide](/img/structure/B12302957.png)
![[8-[2-(3-Methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate](/img/structure/B12302962.png)
